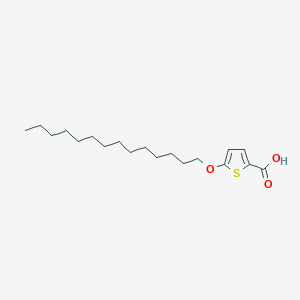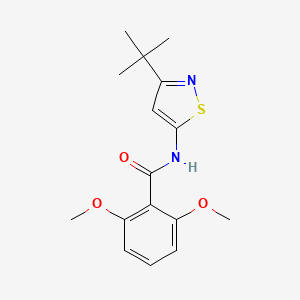
2-(2-Bromoacetyl)benzofuran-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoacetyl)benzofuran-5-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a benzofuran ring fused with a carbonitrile group and a bromoacetyl substituent, making it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoacetyl)benzofuran-5-carbonitrile typically involves the bromination of 2-acetylbenzofuran. This can be achieved by reacting 2-acetylbenzofuran with bromine in solvents such as dioxane/ether or carbon disulfide. The reaction proceeds under mild conditions and yields the desired bromoacetyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination reactions using appropriate solvents and brominating agents. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoacetyl)benzofuran-5-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with various nucleophiles, such as amines, to form new derivatives.
Reduction Reactions: The compound can be reduced using reagents like sodium borohydride to yield corresponding alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium acetate or aromatic amines are commonly used under mild conditions.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution: Amino ketone derivatives.
Reduction: Hydroxy derivatives.
Cyclization: Various heterocyclic compounds, such as imidazoles and thiazoles.
Aplicaciones Científicas De Investigación
2-(2-Bromoacetyl)benzofuran-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of new materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, including anticancer, antibacterial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoacetyl)benzofuran-5-carbonitrile is not well-documented. its derivatives are known to interact with various molecular targets, such as enzymes and receptors, leading to biological effects. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromoacetylbenzofuran
- 2-Bromoacetyl-5-chloro-3-methylbenzofuran
- 2-Bromoacetyl-5-nitrofuran
Uniqueness
2-(2-Bromoacetyl)benzofuran-5-carbonitrile is unique due to its combination of a benzofuran ring with a carbonitrile and bromoacetyl group. This structure provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H6BrNO2 |
|---|---|
Peso molecular |
264.07 g/mol |
Nombre IUPAC |
2-(2-bromoacetyl)-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C11H6BrNO2/c12-5-9(14)11-4-8-3-7(6-13)1-2-10(8)15-11/h1-4H,5H2 |
Clave InChI |
AZASUXLDHBRIKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)C=C(O2)C(=O)CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-Methoxy-phenyl)-piperazin-1-ylmethyl]-1H-benzoimidazole](/img/structure/B8532705.png)


![2-Ethyl 6-hydroxybenzo[b]thiophene](/img/structure/B8532722.png)



![n-[4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-2-pyridyl]acetamide dihydrochloride](/img/structure/B8532752.png)






